Bromo-C10-OBn

PROTAC linker design Cellular permeability Alkyl vs. PEG linker

Bromo-C10-OBn (CAS 78277-30-2), chemically known as benzyl 11-bromoundecanoate, is an alkyl/ether-based heterobifunctional linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker family. It features a hydrophobic C10 alkyl chain terminating in a primary bromide, a highly efficient leaving group for nucleophilic substitution reactions.

Molecular Formula C18H27BrO2
Molecular Weight 355.3 g/mol
CAS No. 78277-30-2
Cat. No. B3057262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-C10-OBn
CAS78277-30-2
Molecular FormulaC18H27BrO2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCCCCCCBr
InChIInChI=1S/C18H27BrO2/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2
InChIKeyRPDCWDNMLCPTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-C10-OBn (CAS 78277-30-2): Alkyl-Based PROTAC Linker with Benzyl-Protected Carboxylate for Controlled Conjugation


Bromo-C10-OBn (CAS 78277-30-2), chemically known as benzyl 11-bromoundecanoate, is an alkyl/ether-based heterobifunctional linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker family . It features a hydrophobic C10 alkyl chain terminating in a primary bromide, a highly efficient leaving group for nucleophilic substitution reactions [1]. The opposite terminus is a benzyl (Bn) protected carboxylic acid, which provides a stable, orthogonal protecting group strategy during multi-step PROTAC synthesis . This compound serves as a critical building block for constructing targeted protein degraders by enabling the covalent tethering of an E3 ligase ligand to a target protein ligand .

Why Generic Substitution of Bromo-C10-OBn is Not Advisable for PROTAC Development


The performance of a PROTAC molecule is exquisitely sensitive to the physicochemical properties and length of its linker, which directly influence ternary complex formation, cellular permeability, and ultimately, degradation efficiency [1]. Generic substitution with a shorter or longer alkyl chain, a different ester protecting group, or a more hydrophilic PEG-based linker cannot be assumed to yield comparable biological outcomes [2]. Even minor alterations can drastically alter the molecule's lipophilicity (LogP), solubility, and the spatial orientation of the E3 ligase and target protein, leading to reduced or completely abolished target degradation [1]. Therefore, the specific C10 alkyl spacer and benzyl ester of Bromo-C10-OBn represent a precise, non-interchangeable design choice that must be empirically validated within a given PROTAC system, making the procurement of this exact reagent critical for reproducible SAR studies .

Bromo-C10-OBn Quantitative Evidence: Differentiating Features vs. Analogous PROTAC Linkers


Enhanced Lipophilicity of C10 Alkyl Spacer vs. PEG-Based Linkers Impacts Cellular Permeability

Bromo-C10-OBn possesses a calculated LogP of approximately 5.1-5.3, indicative of its hydrophobic alkyl nature. This is in contrast to a PEG-based analog, Benzyl-PEG8-Br (MW 523.45), which has a significantly lower LogP (estimated <1) due to its polyether composition . This difference in lipophilicity is critical; alkyl linkers like Bromo-C10-OBn are associated with enhanced passive membrane permeability compared to their more hydrophilic PEG counterparts [1]. While increased permeability can improve intracellular exposure, it must be balanced against potential solubility and non-specific binding liabilities, a trade-off inherent to alkyl-based linkers [2].

PROTAC linker design Cellular permeability Alkyl vs. PEG linker

C10 Alkyl Chain Length Occupies a Strategic Middle-Ground in PROTAC Linker SAR

Bromo-C10-OBn provides a 10-carbon (C10) alkyl spacer, which falls within the reported optimal range for many PROTAC applications. While the ideal length is target- and E3-ligase-dependent, C10 linkers are frequently explored as they provide sufficient reach to bridge the two binding interfaces without introducing excessive conformational entropy or metabolic instability that can plague very long alkyl chains (e.g., >C16) [1]. In comparison, shorter linkers like Br-C6-methyl ester (C6) may fail to form a productive ternary complex for certain protein pairs, while significantly longer chains (e.g., C15 or C20) can exhibit poorer solubility and increased in vivo clearance, although direct degradation efficiency comparisons are highly context-specific [2]. The C10 length offers a practical starting point for empirical optimization of linker length SAR in new PROTAC programs .

PROTAC linker SAR Alkyl chain length Ternary complex formation

Benzyl Ester vs. Methyl Ester: Orthogonal Protecting Group Strategy for Complex PROTAC Assembly

Bromo-C10-OBn features a benzyl (Bn) ester protecting group for the terminal carboxylic acid. In contrast, the direct analog Br-C10-methyl ester (CAS 6287-90-7) has a methyl ester. The benzyl group can be selectively removed via mild hydrogenolysis (e.g., H₂, Pd/C), conditions that are orthogonal to and will not cleave the more labile methyl ester . This orthogonality is crucial in the multi-step synthesis of PROTACs, where the C10 linker is often coupled to a target protein ligand (via the bromide) while the carboxylic acid remains protected. The benzyl ester allows for a final, mild deprotection step to reveal the free acid for conjugation to an E3 ligase ligand, without risk of cleaving other base-sensitive esters or amides that may be present in the complex PROTAC intermediate [1]. This enables a more convergent and efficient synthetic route compared to using a methyl ester, which typically requires harsh basic or acidic hydrolysis that could degrade the molecule .

Orthogonal protection PROTAC synthesis Benzyl ester vs. methyl ester

Optimal Research Applications for Bromo-C10-OBn in Targeted Protein Degradation


Synthesis of PROTACs for Targets Where Increased Lipophilicity is Desired for Cell Penetration

When designing a PROTAC for a target that is intracellular but for which cell penetration is a known challenge, employing a hydrophobic alkyl linker like Bromo-C10-OBn can be a strategic advantage [1]. Its high LogP (~5.1-5.3) relative to PEG-based linkers is associated with enhanced passive permeability across cellular membranes, a property that is critical for achieving the required intracellular concentration to induce efficient target degradation [1]. This is particularly relevant for targets in difficult-to-penetrate organelles or for cell lines with low passive uptake.

Empirical Linker Length Optimization in SAR Studies for Novel PROTAC Targets

The C10 alkyl chain length of Bromo-C10-OBn represents a practical and frequently employed middle-ground for investigating linker length structure-activity relationships (SAR) [2]. It serves as an ideal starting point for a new PROTAC series, offering a balanced spacer that is long enough to typically avoid steric clashes between the E3 ligase and target protein, yet not so long as to introduce excessive flexibility or metabolic instability [2]. Researchers can systematically compare the degradation efficiency (e.g., DC₅₀) and ternary complex formation of PROTACs built with this C10 linker against those with shorter (e.g., C6) or longer (e.g., C14) alkyl chains to define the optimal linker length for their specific protein pair.

Convergent PROTAC Synthesis Using Orthogonal Benzyl Ester Protection

Bromo-C10-OBn is the reagent of choice for a convergent synthetic strategy where the linker is first coupled to a complex target protein ligand via its reactive bromide [3]. The orthogonal benzyl ester protection allows the resulting intermediate to be stored, purified, and potentially deprotected under mild hydrogenolysis conditions only after the target ligand-linker conjugate has been fully assembled and characterized [3]. This approach avoids the use of harsh acidic or basic conditions required to cleave a methyl or tert-butyl ester, which could compromise the integrity of sensitive functional groups on the target ligand or E3 ligase binder, thereby improving overall synthetic yield and purity.

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